molecular formula C14H19N3OS2 B4263758 5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B4263758
M. Wt: 309.5 g/mol
InChI Key: GJVMWRJDHDDDDG-UHFFFAOYSA-N
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Description

5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-amine under controlled conditions to yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its antimicrobial effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide
  • N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both a thiadiazole and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern also contributes to its unique reactivity and interaction with molecular targets.

Properties

IUPAC Name

5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS2/c1-5-9-7-8-10(19-9)11(18)15-13-17-16-12(20-13)14(3,4)6-2/h7-8H,5-6H2,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVMWRJDHDDDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=NN=C(S2)C(C)(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 2
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 4
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 5
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Reactant of Route 6
5-ethyl-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

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